molecular formula C16H14O3 B072586 Phenylacetic anhydride CAS No. 1555-80-2

Phenylacetic anhydride

Cat. No.: B072586
CAS No.: 1555-80-2
M. Wt: 254.28 g/mol
InChI Key: JAUFWTSSYRTLLB-UHFFFAOYSA-N
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Description

Phenylacetic anhydride is an organic compound with the molecular formula (C_{16}H_{14}O_{3}). It is a derivative of phenylacetic acid and is commonly used in organic synthesis. This compound is known for its role as an intermediate in the production of various pharmaceuticals and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetic anhydride can be synthesized through the reaction of phenylacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The general reaction is as follows: [ 2C_{8}H_{8}O_{2} + (CH_{3}CO){2}O \rightarrow C{16}H_{14}O_{3} + 2CH_{3}COOH ]

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperatures are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenylacetic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form phenylacetic acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Hydrolysis: Water, often with an acid or base catalyst.

    Aminolysis: Amines, typically under mild heating.

    Alcoholysis: Alcohols, often with an acid catalyst.

Major Products Formed

    Hydrolysis: Phenylacetic acid.

    Aminolysis: Phenylacetamides.

    Alcoholysis: Phenylacetates.

Scientific Research Applications

Phenylacetic anhydride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the preparation of biologically active molecules.

    Medicine: Serves as an intermediate in the production of pharmaceuticals.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phenylacetic anhydride involves its reactivity with nucleophiles. The anhydride group is highly reactive and can readily undergo nucleophilic acyl substitution reactions. This reactivity is exploited in various synthetic processes to introduce the phenylacetyl group into target molecules.

Comparison with Similar Compounds

Phenylacetic anhydride can be compared with other anhydrides such as acetic anhydride and benzoic anhydride. While all these compounds share the anhydride functional group, this compound is unique due to the presence of the phenyl group, which imparts distinct reactivity and properties.

Similar Compounds

    Acetic anhydride: Used in the synthesis of acetylated compounds.

    Benzoic anhydride: Employed in the preparation of benzoylated derivatives.

    Succinic anhydride: Utilized in the synthesis of succinylated products.

This compound stands out due to its specific applications in the synthesis of phenylacetyl derivatives, which are important in various chemical and pharmaceutical processes.

Properties

IUPAC Name

(2-phenylacetyl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(11-13-7-3-1-4-8-13)19-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUFWTSSYRTLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311508
Record name phenylacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-80-2
Record name NSC243712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenylacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.50 M sodium hydroxide solution was added to the hydrochloride salt of (S)-2-amino-2-cyclohexyl-3-butyne 30 (1 equiv). A solution of anhydride (0.17 M, 1 equiv) in chloroform was added to the above solution and heated at reflux for 24 h. The reaction mixture was transferred to a reparatory funnel, and EtOAc (150 mL) and water (15 mL) were added. The organic layer was washed with brine (25 mL), 10 M aqueous sodium hydroxide solution (25 mL×4), brine (25 mL×4), and water (25 mL×2). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product was purified by flash chromatography (1:1 hexanes:EtOAc) to afford the desired product.
Quantity
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reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
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0 (± 1) mol
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reactant
Reaction Step One
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(S)-2-amino-2-cyclohexyl-3-butyne
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reactant
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[Compound]
Name
anhydride
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0 (± 1) mol
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reactant
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solvent
Reaction Step Two
Name
Quantity
150 mL
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reactant
Reaction Step Three
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15 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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